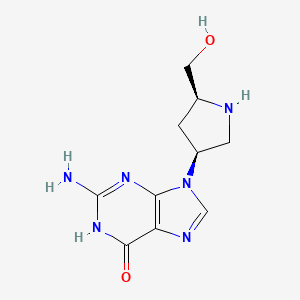
(3S,5S)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-9-((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)-1H-purin-6(9H)-one is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their significant roles in biological systems, particularly in the structure and function of nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. The starting materials often include purine derivatives and pyrrolidine compounds. Key steps may involve:
Nucleophilic substitution: Introduction of the amino group.
Cyclization reactions: Formation of the purine ring system.
Hydroxymethylation: Addition of the hydroxymethyl group to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions for each reaction step.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-9-((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to aldehydes or carboxylic acids.
Reduction: Reduction of the purine ring or other functional groups.
Substitution: Replacement of amino or hydroxymethyl groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in nucleic acid interactions and enzyme inhibition.
Medicine: Investigated for potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-9-((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)-1H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes or nucleic acids. It may inhibit specific enzymes by binding to their active sites or interfere with nucleic acid synthesis by incorporating into DNA or RNA strands.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine: A purine base found in nucleic acids.
Guanine: Another purine base present in DNA and RNA.
2-Aminopurine: A synthetic analog of adenine.
Uniqueness
2-Amino-9-((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)-1H-purin-6(9H)-one is unique due to its specific structural features, such as the hydroxymethyl group on the pyrrolidine ring, which may confer distinct biological and chemical properties compared to other purine derivatives.
Propriétés
Numéro CAS |
57653-47-1 |
|---|---|
Formule moléculaire |
C10H14N6O2 |
Poids moléculaire |
250.26 g/mol |
Nom IUPAC |
2-amino-9-[(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H14N6O2/c11-10-14-8-7(9(18)15-10)13-4-16(8)6-1-5(3-17)12-2-6/h4-6,12,17H,1-3H2,(H3,11,14,15,18)/t5-,6-/m0/s1 |
Clé InChI |
AIGZVXBNMRGGBY-WDSKDSINSA-N |
SMILES isomérique |
C1[C@@H](CN[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N |
SMILES canonique |
C1C(CNC1CO)N2C=NC3=C2N=C(NC3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


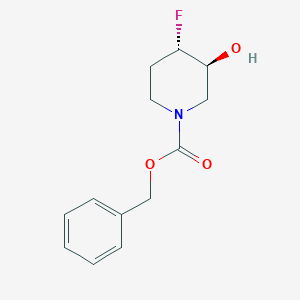
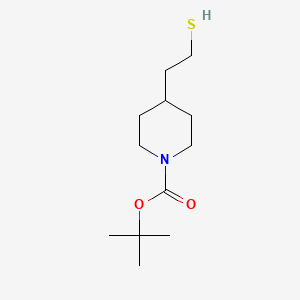






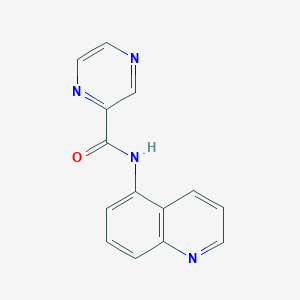

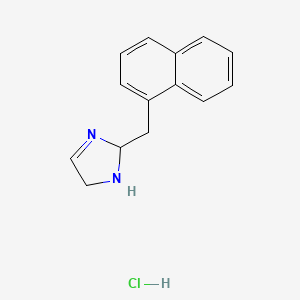
![1'-Ethyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11864549.png)


